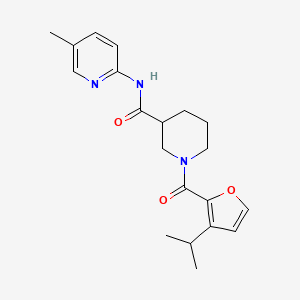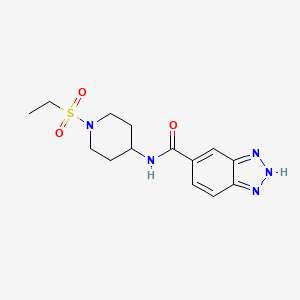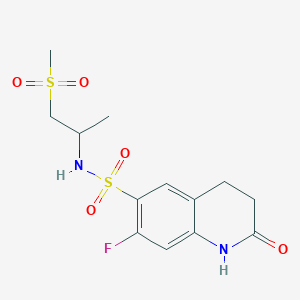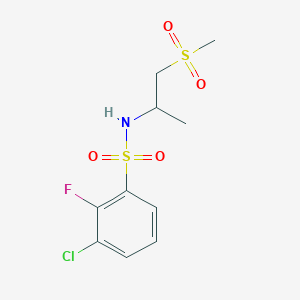
N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a furan ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The starting material, 5-methylpyridine, undergoes nitration followed by reduction to form 5-methyl-2-aminopyridine.
Formation of the Furan Ring: 3-propan-2-ylfuran-2-carboxylic acid is synthesized through a series of reactions starting from furan.
Coupling Reaction: The 5-methyl-2-aminopyridine is coupled with 3-propan-2-ylfuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate product with piperidine-3-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide
- N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxylate
- N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-(3-propan-2-ylfuran-2-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13(2)16-8-10-26-18(16)20(25)23-9-4-5-15(12-23)19(24)22-17-7-6-14(3)11-21-17/h6-8,10-11,13,15H,4-5,9,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURMADAOPAPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=C(C=CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(1,5-Dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylphthalazin-1-one](/img/structure/B7052680.png)
![3-[2-(furan-3-ylmethylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7052694.png)

![3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide](/img/structure/B7052706.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B7052714.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-2-carboxamide](/img/structure/B7052717.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7052721.png)
![N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052739.png)


![N'-[2,2-difluoro-2-(1-hydroxycyclopentyl)acetyl]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B7052767.png)
![[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7052773.png)
![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7052779.png)
![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052784.png)
